Pyrimidin-5-YL-D-valine
Description
Pyrimidin-5-YL-D-valine is a pyrimidine derivative covalently linked to the chiral amino acid D-valine. Its molecular structure combines a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms—with a D-valine side chain, conferring unique stereochemical and functional properties. This compound is likely utilized in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor-targeted therapies, owing to the pyrimidine core’s prevalence in medicinal chemistry and the chiral specificity of D-valine .
Key characteristics of this compound include:
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
(2R)-3-methyl-2-(pyrimidin-5-ylamino)butanoic acid |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)8(9(13)14)12-7-3-10-5-11-4-7/h3-6,8,12H,1-2H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
VJHWUEWJEIGNSC-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC1=CN=CN=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=CN=CN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Pyrimidin-5-YL-D-valine and Analogs
| CAS Number | Compound Name | Key Substituents | Structural Similarity | Functional Implications |
|---|---|---|---|---|
| 145783-15-9 | This compound | D-valine, pyrimidine | Reference | Chiral specificity, potential drug interaction |
| 145783-14-8 | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | Nitro, propylthio, dichloro | 0.85 | High electrophilicity, lipophilic character |
| 39906-04-2 | 4,6-Dichloro-2-methylpyrimidin-5-amine | Methyl, dichloro, amine | 0.64 | Enhanced solubility, nucleophilic reactivity |
| 123240-66-4 | N-(4,6-Dichloropyrimidin-5-yl)formamide | Formamide, dichloro | 0.64 | Hydrogen-bonding capacity, intermediate synthesis |
| 6237-96-3 | 4,6-Dichloro-2-ethylpyrimidin-5-amine | Ethyl, dichloro, amine | 0.63 | Steric hindrance, altered metabolic stability |
| 171887-03-9 | N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide | Formamide, amino, dichloro | 0.59 | Dual functional groups, versatility in reactions |
Key Findings from Structural Comparisons
Highest Similarity Analog: 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (CAS 145783-14-8) exhibits the highest structural similarity (0.85) to this compound. The nitro (-NO₂) and propylthio (-SPr) groups enhance electrophilicity and lipophilicity, making it suitable for covalent binding studies or prodrug designs .
Impact of Halogenation :
- Compounds with dichloro substituents (e.g., CAS 39906-04-2, 123240-66-4) demonstrate moderate similarity (0.63–0.64). Chlorine atoms increase metabolic stability but may reduce solubility compared to the D-valine moiety in the parent compound .
However, their lower similarity scores (0.59–0.64) suggest reduced chiral specificity compared to this compound .
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